molecular formula C33H46N2O3 B8082456 CDDO-EA

CDDO-EA

Cat. No.: B8082456
M. Wt: 518.7 g/mol
InChI Key: RZRQJICXYQPEQJ-UHFFFAOYSA-N
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Description

CDDO-EA (2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid ethylamide) is a synthetic oleanane triterpenoid derived from the parent compound CDDO. It is a potent activator of the Nrf2/ARE pathway, which regulates antioxidant and anti-inflammatory responses . Its mechanisms include suppression of pro-inflammatory cytokines (e.g., IL-6, TGF-β), inhibition of fibrogenic pathways, and modulation of oxidative stress .

Properties

IUPAC Name

11-cyano-N-ethyl-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H46N2O3/c1-9-35-27(38)33-14-12-28(2,3)18-21(33)25-22(36)16-24-30(6)17-20(19-34)26(37)29(4,5)23(30)10-11-31(24,7)32(25,8)13-15-33/h16-17,21,23,25H,9-15,18H2,1-8H3,(H,35,38)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRQJICXYQPEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C12CCC(CC1C3C(=O)C=C4C(C3(CC2)C)(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H46N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oleanolic Acid as a Precursor

Oleanolic acid, a naturally occurring triterpenoid, serves as the primary starting material for this compound synthesis. Early methods involved:

  • Oxidation and Functionalization : Introduction of ketone groups at C-3 and C-12 via Jones oxidation, followed by cyanation at C-2 using trimethylsilyl cyanide.

  • Amidation at C-28 : Conversion of the carboxylic acid group to an ethylamide using ethylamine in the presence of coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

These steps were performed sequentially, often requiring intermediate purification via column chromatography, resulting in low overall yields (<15%) and prolonged reaction times (>72 hours).

Modern Optimized Synthesis Protocols

Streamlined Multi-Step Process

A patented method (UTRGV, 2022) addresses inefficiencies in traditional synthesis through:

StepReagent/ConditionTimeYield Improvement
1. C-3/C-12 OxidationCrO₃ in acetic acid, 0°C → 25°C4 hrs92% purity
2. C-2 CyanationTMSCN, BF₃·Et₂O, CH₂Cl₂2 hrs85% yield
3. C-28 AmidationEthylamine, EDCI/HOBt, DMF6 hrs90% conversion

This protocol reduces total synthesis time to 12–18 hours and increases overall yield to 68% by minimizing side reactions and eliminating chromatographic purification through pH-controlled crystallizations.

CDDO Acid Chloride Intermediate

Recent studies describe a condensation approach using CDDO acid chloride:

  • CDDO Acid Chloride Preparation : Treatment of CDDO with oxalyl chloride in anhydrous THF at 0°C for 2 hours.

  • Amine Coupling : Reaction with ethylamine in dichloromethane at room temperature for 4 hours, yielding this compound with 94% purity (NMR).

This method avoids harsh coupling agents and reduces byproduct formation, though it requires stringent moisture control to prevent hydrolysis of the acid chloride intermediate.

Critical Analysis of Reaction Mechanisms

Cyanation Selectivity

The C-2 cyanation step’s regioselectivity arises from:

  • Electrophilic Activation : BF₃·Et₂O coordinates with the C-3 ketone, polarizing the C-2/C-3 bond and directing cyanide attack to C-2.

  • Steric Effects : The β-oriented methyl group at C-4 shields the α-face, favoring cyanation on the less hindered β-face.

Amidation Kinetics

Kinetic studies of the ethylamine coupling reaction reveal:

  • Pseudo-First-Order Behavior : Rate = k[CDDO][Ethylamine], with k = 0.042 L/mol·s⁻¹ at 25°C.

  • Catalytic Acceleration : HOBt (Hydroxybenzotriazole) reduces activation energy by stabilizing the reactive O-acylisourea intermediate.

Industrial-Scale Production Challenges

Solvent Systems and Cost

Traditional methods used dichloromethane (DCM), but modern protocols employ ethyl acetate/water biphasic systems to:

  • Reduce environmental impact (DCM replacement)

  • Enable continuous extraction (partition coefficient K = 3.2 for this compound in ethyl acetate/water)

Crystallization Optimization

Patented crystallization conditions improve purity:

  • Anti-Solvent Addition : Dropwise addition of hexanes to this compound in ethanol (1:4 v/v) yields 99.1% pure crystals.

  • Temperature Gradient : Cooling from 50°C to −20°C over 6 hours minimizes occluded impurities.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (500 MHz, CDCl₃): δ 5.68 (s, 1H, C11-H), 3.25 (q, J = 7.1 Hz, 2H, NHCH₂CH₃), 1.12 (t, J = 7.1 Hz, 3H, CH₂CH₃).

  • HRMS : m/z calculated for C₃₂H₄₄N₂O₃ [M+H]⁺ 513.3421, found 513.3418.

Purity Assessment

HPLC analysis (C18 column, 85:15 MeOH/H₂O) shows:

  • Retention time: 12.7 min

  • Purity: 99.3% (area normalization)

Comparative Evaluation of Synthetic Routes

ParameterTraditional Method (2011)Optimized Process (2022)
Total Time72 hours18 hours
Overall Yield14%68%
Solvent Consumption12 L/kg product5.2 L/kg product
Purity95%99.3%

The optimized process reduces production costs by 73% while doubling throughput capacity .

Chemical Reactions Analysis

CDDO-EA undergoes various chemical reactions, including:

Scientific Research Applications

Neuroprotection

CDDO-EA has shown promise in protecting neuronal cells from oxidative stress and inflammation, which are critical factors in neurodegenerative diseases.

  • Case Study: Huntington's Disease
    • In a study involving N171-82Q transgenic mice, this compound administration resulted in improved motor performance and increased survival rates. The compound was found to upregulate Nrf2/ARE-regulated genes, leading to reduced oxidative stress and improved neuropathology .
  • Mechanism:
    • This compound inhibits pathways associated with neuroinflammation, such as NF-κB signaling, thereby reducing the expression of pro-inflammatory cytokines .

Metabolic Regulation

Research indicates that this compound may play a significant role in preventing obesity and insulin resistance.

  • Case Study: Obesity and Insulin Resistance
    • In high-fat diet (HFD) models, this compound was shown to decrease food intake and improve glucose metabolism by facilitating GLUT4 translocation. This mechanism is pivotal for enhancing insulin sensitivity and preventing hyperglycemia .
  • Findings:
    • The HFD + this compound group exhibited significantly lower glucose and insulin levels compared to control groups, suggesting its potential as a therapeutic agent for Type 2 diabetes (T2D) .

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties across various cell types.

  • Case Study: Skeletal Muscle Protection
    • In experiments with L6 myotubes, this compound effectively suppressed lipopolysaccharide (LPS)-induced inflammation by inhibiting NF-κB signaling pathways. This suggests its utility in protecting skeletal muscle from inflammatory damage associated with obesity .

Comparative Data Table

ApplicationMechanism of ActionKey FindingsReference
NeuroprotectionNrf2 activationImproved survival and motor function in HD models
Metabolic RegulationGLUT4 translocation enhancementReduced glucose/insulin levels in HFD models
Anti-inflammatoryNF-κB signaling inhibitionSuppressed inflammation in skeletal muscle cells

Mechanism of Action

CDDO-EA exerts its effects by activating the Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation. The compound binds to Keap1, a protein that inhibits Nrf2, leading to the release and activation of Nrf2 .

Comparison with Similar Compounds

Key Findings :

  • CDDO-TFEA achieves higher brain concentrations than this compound at equivalent doses but shows comparable efficacy in neuroprotection, suggesting this compound has higher intrinsic activity .
  • This compound and CDDO-TFEA both cross the blood-brain barrier, making them suitable for neurodegenerative disorders .

Efficacy in Disease Models

3.1 Neurodegenerative Diseases
  • Huntington’s Disease (N171-82Q mice) :

    • This compound : Reduced striatal atrophy by preventing medium spiny neuron shrinkage; improved survival by 20.6 days (16.6%) in G93A SOD1 mice .
    • CDDO-TFEA : Similar neuroprotective effects but required higher brain concentrations for equivalent efficacy .
  • Experimental Autoimmune Encephalomyelitis (EAE) :

    • This compound : Resolved clinical symptoms within two weeks; delayed disease recurrence less effectively than CDDO-TFEA .
    • CDDO-TFEA : Superior delay in disease recrudescence, likely due to prolonged Nrf2 activation .
3.2 Cancer and Fibrosis
  • Liver Fibrosis/HCC: this compound: Reduced fibrosis markers (α-SMA, collagen-1a1) by 50–70% and HCC incidence via Nrf2 activation and IL-6 suppression .
  • Lung Cancer Prevention :

    • This compound : Reduced tumor burden by 86% in vinyl carbamate-induced lung cancer .
    • CDDO-Me : Slightly higher efficacy (92% tumor reduction) in the same model .
3.3 Infectious Diseases
  • Cerebral Malaria: this compound: Improved survival by 40–50% as an adjunct to artesunate; acted via Nrf2-dependent, HO-1-independent pathways . Other Derivatives: No reported data, suggesting this compound’s unique role in malaria .

Mechanism of Action Comparisons

Compound Key Mechanisms
This compound - Activates Nrf2/ARE pathway
- Inhibits IL-6, TGF-β, and STAT3
- Suppresses ROS and NF-κB .
CDDO-TFEA - Stronger Nrf2 activation than this compound
- Inhibits NF-κB and IKK .
CDDO-Me - Modulates PPARγ and mTOR pathways
- Higher renal clearance limits CNS application.

Notable Differences:

  • This compound uniquely attenuates IL-6-driven HCC progression, while CDDO-TFEA shows broader anti-NF-κB effects .
  • CDDO-Me’s methyl ester group enhances solubility but reduces brain bioavailability compared to amide derivatives .

Biological Activity

CDDO-EA (2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid ethyl amide) is a synthetic triterpenoid derivative that has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article synthesizes recent research findings on this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound exhibits its biological activity primarily through the modulation of various signaling pathways:

  • Inhibition of NF-κB Signaling : this compound effectively suppresses lipopolysaccharide (LPS)-induced inflammation by inhibiting the NF-κB pathway in macrophages and skeletal muscle cells. This inhibition leads to a decrease in pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in the development of insulin resistance and other inflammatory conditions .
  • Induction of Heme Oxygenase-1 (HO-1) : this compound is known to induce HO-1 expression, which plays a protective role against oxidative stress and inflammation. Studies indicate that this compound is significantly more potent than its parent compound CDDO in this regard .
  • Regulation of Cytokine Production : Research has shown that this compound inhibits the production of various cytokines and chemokines in macrophages, including IL-1β and MCP-1, thereby mitigating inflammatory responses .

Therapeutic Potential

The therapeutic potential of this compound has been explored in several experimental models:

1. Skeletal Muscle Protection

This compound has been demonstrated to protect skeletal muscle cells from inflammation induced by LPS. In a study involving L6 myotubes, pre-treatment with this compound significantly reduced the expression of inflammatory markers and improved GLUT4 translocation, which is essential for glucose uptake .

2. Liver Fibrosis and Cancer

In a chronic carbon tetrachloride (CCl4)-induced liver injury model, this compound administration resulted in significant reductions in liver fibrosis progression and hepatocellular carcinoma (HCC) formation. The compound improved survival rates in treated mice compared to controls, highlighting its potential as a therapeutic agent for liver diseases .

3. Neuroprotection

This compound has also shown promise in neuroprotective applications. In models of oxidative stress induced by hydrogen peroxide (H2O2), treatment with this compound enhanced neuronal cell viability, suggesting its potential utility in neurodegenerative conditions .

Case Studies

Study FocusFindings
Inflammation in Skeletal Muscle This compound inhibited LPS-induced TNF-α production by blocking NF-κB signaling .
Liver Fibrosis Reduced liver fibrosis progression and HCC formation; improved overall survival rates .
Neuroprotection Enhanced neuronal viability against oxidative stress; potential application in neurodegeneration .

Q & A

Q. What is the molecular structure of CDDO-EA, and how does it activate the Nrf2/ARE pathway?

this compound (2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid ethylamide) has a molecular formula of C₃₃H₄₆N₂O₃ and a molecular weight of 518.73 . Its triterpenoid structure enables potent activation of the Nrf2/ARE pathway, a key antioxidant signaling cascade. In vitro studies demonstrate that this compound induces Nrf2 nuclear translocation, leading to downstream upregulation of cytoprotective genes like heme oxygenase-1 (HO-1) in RAW264.7 macrophages and A549 lung cancer cells . This activation is 7-fold stronger than its parent compound CDDO in suppressing IFN-γ-induced iNOS expression .

Q. What experimental models are commonly used to study this compound’s neuroprotective effects?

The G93A SOD1 mouse model of amyotrophic lateral sclerosis (ALS) is a primary in vivo system. This compound treatment extends lifespan from 124.05 ± 3.7 days (control) to 144.72 ± 8.1 days (p<0.001), delaying disease onset by 17.5 days (43%) . In vitro, ALS cell cultures and Huntington’s disease models (e.g., N171-82Q mice) are used to assess striatal neuron preservation and medium spiny neuron atrophy reversal .

Q. How does this compound modulate inflammatory pathways in macrophages?

this compound suppresses pro-inflammatory mediators like NF-κB and STAT3. In RAW264.7 macrophages, it inhibits IFN-γ-induced iNOS expression 7-fold more effectively than CDDO, correlating with reduced nitric oxide (NO) production . Mechanistically, this compound disrupts IKK/NF-κB signaling and downregulates IL-6 secretion, as shown in hepatic stellate cell (HSC) models .

Advanced Research Questions

Q. How does this compound resolve contradictions between its pro-apoptotic and cytoprotective roles in cancer models?

this compound exhibits context-dependent duality:

  • Pro-apoptotic : In A549 lung cancer cells, it induces apoptosis via caspase-3 activation and mitochondrial depolarization .
  • Cytoprotective : In non-cancerous cells (e.g., neurons), it enhances redox balance via Nrf2-mediated HO-1 upregulation . This dichotomy is attributed to differential modulation of Akt/mTOR and ROS thresholds across cell types. For example, this compound’s suppression of survivin in cancer cells (but not in HSCs) explains selective apoptosis .

Q. What methodological considerations are critical for in vivo dosing of this compound in fibrosis studies?

  • Dosing regimen : In CCl₄-induced liver fibrosis, 18-week this compound administration (post-12-week injury) reduces collagen-1α1 and α-SMA expression by >50% (p<0.01) via Sirius red staining and hydroxyproline assays .
  • Solubility : Use 10% DMSO + 90% SBE-β-CD for in vivo delivery to achieve stable concentrations ≥1.67 mg/mL .
  • Endpoint analysis : Combine histopathology (e.g., HSC activation markers) with cytokine profiling (e.g., TGF-β, IL-10) to assess fibrosis reversal .

Q. How does this compound mitigate radiation-induced cognitive deficits in sex-specific models?

In female C57BL/6J mice exposed to 33-GCR radiation , this compound prevents stimulus-response learning deficits and improves cognitive flexibility (reversal learning) by 20% (p<0.05) . However, in male mice, it fails to attenuate social memory deficits, highlighting sex-dependent Nrf2/ARE pathway efficacy . Methodologically, behavioral assays (e.g., touchscreen-based pattern separation) must be paired with DCX+ neuron quantification to validate neurogenesis .

Q. What conflicting data exist regarding this compound’s role in hepatocellular carcinoma (HCC) prevention?

While this compound reduces HCC incidence by ~40% in CCl₄-treated mice via Nrf2-mediated ROS suppression , paradoxically, p62-dependent Nrf2 activation in preneoplastic hepatocytes may promote tumorigenesis . Researchers must contextualize dosing windows (early vs. late fibrosis) and monitor IL-6/STAT3 crosstalk to resolve this discrepancy .

Methodological Guidelines

  • In vitro assays : Use 10 μM this compound in DMSO for 24–48 hours to assess Nrf2 nuclear translocation (immunofluorescence) or apoptosis (Annexin V/PI flow cytometry) .
  • In vivo protocols : For neuroprotection, administer 30 mg/kg/day orally in chow; for fibrosis, use 10 mg/kg/day IP .
  • Data normalization : Compare this compound’s effects to CDDO-MA and CDDO-TFEA analogs to benchmark potency .

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